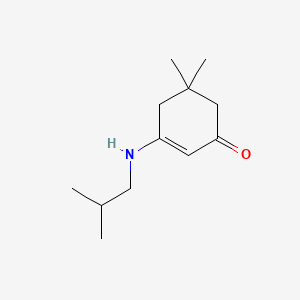![molecular formula C10H14OS B14418797 2-[(S)-Methanesulfinyl]-1,3,5-trimethylbenzene CAS No. 82079-40-1](/img/structure/B14418797.png)
2-[(S)-Methanesulfinyl]-1,3,5-trimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(S)-Methanesulfinyl]-1,3,5-trimethylbenzene is an organic compound characterized by the presence of a methanesulfinyl group attached to a benzene ring substituted with three methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(S)-Methanesulfinyl]-1,3,5-trimethylbenzene typically involves the sulfoxidation of 1,3,5-trimethylbenzene. One common method is the reaction of 1,3,5-trimethylbenzene with methanesulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfoxide.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form sulfone derivatives.
Reduction: Reduction of the sulfoxide group can yield the corresponding sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the methyl groups or the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or nitrating agents can be used under controlled conditions.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(S)-Methanesulfinyl]-1,3,5-trimethylbenzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(S)-Methanesulfinyl]-1,3,5-trimethylbenzene involves its interaction with specific molecular targets. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s aromatic structure allows it to interact with various enzymes and receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
- 2-Methanesulfonyl-1,3,5-trimethylbenzene
- 2-Methylsulfinyl-1,3,5-trimethylbenzene
- 2-Methylsulfonyl-1,3,5-trimethylbenzene
Comparison: 2-[(S)-Methanesulfinyl]-1,3,5-trimethylbenzene is unique due to the presence of the (S)-methanesulfinyl group, which imparts specific stereochemical properties. This distinguishes it from other similar compounds that may lack this stereochemistry or have different functional groups.
Eigenschaften
CAS-Nummer |
82079-40-1 |
|---|---|
Molekularformel |
C10H14OS |
Molekulargewicht |
182.28 g/mol |
IUPAC-Name |
1,3,5-trimethyl-2-[(S)-methylsulfinyl]benzene |
InChI |
InChI=1S/C10H14OS/c1-7-5-8(2)10(12(4)11)9(3)6-7/h5-6H,1-4H3/t12-/m0/s1 |
InChI-Schlüssel |
GWPSJKQQNNVDAC-LBPRGKRZSA-N |
Isomerische SMILES |
CC1=CC(=C(C(=C1)C)[S@@](=O)C)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


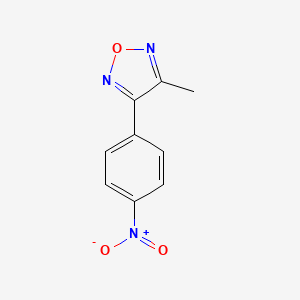
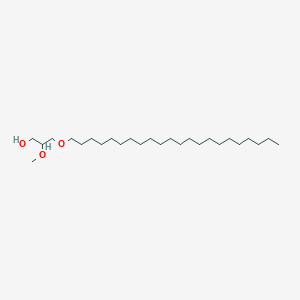
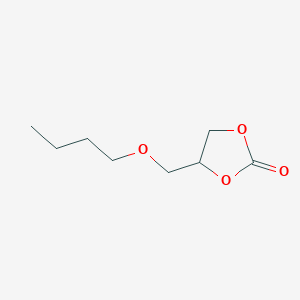
![Methyl [3-chloro-4-(4-propoxyphenoxy)phenyl]carbamate](/img/structure/B14418727.png)
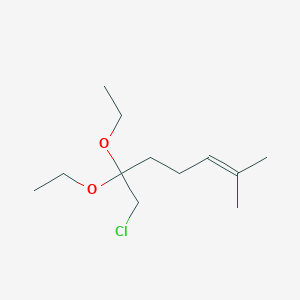
![N,N-Bis(2-chloroethyl)-4-{(E)-[(naphthalen-2-yl)imino]methyl}aniline](/img/structure/B14418734.png)
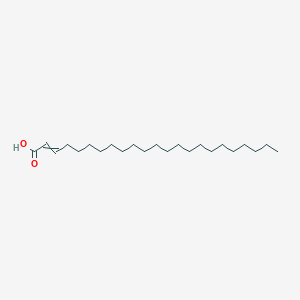
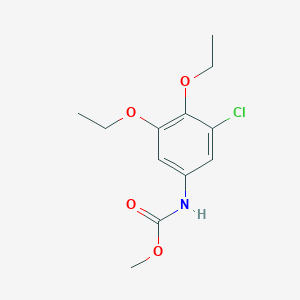
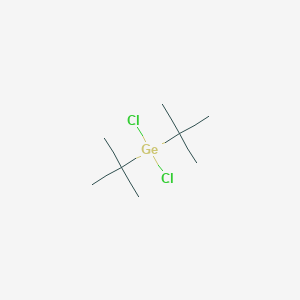
![4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate](/img/structure/B14418762.png)
![2-[(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol](/img/structure/B14418782.png)
![2-(2-Methyl-[1,3]dithiolan-2-yl)-1-phenylethanone](/img/structure/B14418784.png)
